4-cyclopropanecarbonylbenzoic acid
Description
4-Cyclopropanecarbonylbenzoic acid (CAS: 861199-62-4) is a benzoic acid derivative featuring a cyclopropanecarbonyl substituent at the para position. Its molecular formula is C₁₁H₁₀O₃, with a calculated molecular weight of 190.19 g/mol (though a conflicting value of 134.57 g/mol is noted in one source, possibly due to a typographical error ). The compound is characterized by a ketone group linked to a cyclopropane ring, which introduces steric constraints and electronic effects that influence its reactivity and interactions.
This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and bioactive molecules. Its applications are highlighted in the production of Cathepsin-S inhibitors and histone deacetylase (HDAC) inhibitors, where structural rigidity from the cyclopropane ring enhances binding specificity .
Properties
CAS No. |
303021-37-6 |
|---|---|
Molecular Formula |
C11H10O3 |
Molecular Weight |
190.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-cyclopropanecarbonylbenzoic acid typically involves the cyclopropanation of benzoic acid derivatives. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for carbon–carbon bond formation . This reaction involves the coupling of aryl halides with arylboronic acids in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as ligand-free conditions and environmentally benign reagents, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropanecarbonylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Cyclopropanecarbonylbenzoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s bioactive properties make it useful in studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-cyclopropanecarbonylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Functional Comparisons
The following table summarizes key differences between 4-cyclopropanecarbonylbenzoic acid and structurally related compounds:
Detailed Comparisons
4-Hydroxybenzoic Acid
- Structural Differences : Replaces the cyclopropanecarbonyl group with a hydroxyl, increasing acidity (pKa ~4.5 vs. ~4.2 for benzoic acid) .
- Applications : Widely used as a preservative due to antimicrobial properties, unlike this compound, which is restricted to synthetic intermediates .
4-(Cyclopropanecarboxamido)benzoic Acid
- Functional Groups : Substitutes the ketone with an amide, enabling stronger hydrogen bonding (e.g., N–H∙∙∙O interactions), which stabilizes crystal lattices into ribbon-like structures .
- Biological Relevance : Demonstrates enhanced binding to enzyme active sites, making it a preferred ligand in HDAC inhibitor design compared to the ketone variant .
Caffeic Acid
- Electron Effects : The 3,4-dihydroxy groups confer potent antioxidant activity, unlike the electron-withdrawing cyclopropanecarbonyl group in the target compound .
- Industrial Use : Dominates in food and cosmetic industries, whereas this compound is niche in pharmaceuticals .
4-Isopropylbenzoic Acid
- Lipophilicity : The isopropyl group enhances lipid solubility, favoring membrane permeability over the polar cyclopropanecarbonyl group .
- Synthetic Utility : Primarily an intermediate in material science, contrasting with the drug-targeting role of this compound .
2-[4-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic Acid
- Pharmaceutical Potential: Used in advanced formulations targeting metabolic diseases, surpassing the simpler structure of this compound .
Research Findings and Implications
- Synthetic Challenges : The cyclopropane ring in this compound complicates synthesis due to ring strain, requiring careful optimization of reaction conditions (e.g., acylation of benzoic acid derivatives) .
- Biological Performance: While the amide derivative (C₁₁H₁₁NO₃) shows superior hydrogen-bonding capacity, the ketone variant offers a balance of rigidity and metabolic stability, making it versatile in medicinal chemistry .
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